8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine
Description
Properties
IUPAC Name |
8-chloro-3-propan-2-yl-[1,2,4]triazolo[4,3-a]pyrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClN4/c1-5(2)7-11-12-8-6(9)10-3-4-13(7)8/h3-5H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFTBJYOSQWWQBN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN=C2N1C=CN=C2Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes for 8-Chloro-3-isopropyl-triazolo[4,3-a]pyrazine
The synthesis of 8-Chloro-3-isopropyl-triazolo[4,3-a]pyrazine typically involves multi-step organic reactions starting from substituted pyrazine or pyridine derivatives. Key steps include halogenation, cyclization, and alkylation to introduce the chloro and isopropyl substituents on the triazolopyrazine core.
General Synthetic Strategy
Starting Materials: Commonly, halogenated pyridine or pyrazine derivatives serve as precursors. For example, 5-bromopyridine-2,3-diamine derivatives are used as intermediates in related triazolopyrazine syntheses.
Cyclization: The formation of the triazolo[4,3-a]pyrazine ring system is achieved via intramolecular cyclization reactions, often facilitated by reagents such as HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in polar solvents like DMF under controlled temperatures (e.g., 50°C overnight).
Alkylation: The isopropyl group at the 3-position is introduced through alkylation reactions, which may involve organometallic reagents such as 2-propylzinc bromide under palladium-catalyzed cross-coupling conditions. The reaction is typically conducted in an inert atmosphere (nitrogen) and at low temperatures (0°C to room temperature).
Halogenation: The 8-chloro substituent can be introduced via selective halogenation of the pyrazine ring or by using halogenated starting materials.
Example Experimental Procedure (Adapted from Related Triazolopyrazine Syntheses)
| Step | Reagents/Conditions | Description |
|---|---|---|
| A | 5-Bromopyridine-2,3-diamine, DIPEA, HATU, DMF | Amidation reaction at 50°C under nitrogen overnight |
| B | LiAlH4 in THF, -78°C to RT | Reduction of amide to amine |
| C | Pd-PEPPSI-IHeptCl catalyst, 2-propylzinc bromide, toluene, 0°C to RT | Alkylation of brominated intermediate to introduce isopropyl group |
| D | Purification and isolation | Filtration, extraction, and concentration |
This sequence yields the target compound after purification steps such as extraction with ethyl acetate, washing with aqueous solutions, drying over anhydrous salts, and concentration under reduced pressure.
Formulation and Preparation of Stock Solutions
For biological and in vivo studies, 8-Chloro-3-isopropyl-triazolo[4,3-a]pyrazine is prepared as stock solutions with precise molar concentrations. The preparation involves dissolving the compound in appropriate solvents to ensure clarity and stability of the solution.
Stock Solution Preparation Table
| Amount of Compound (mg) | 1 mM Volume (mL) | 5 mM Volume (mL) | 10 mM Volume (mL) |
|---|---|---|---|
| 1 | 5.0854 | 1.0171 | 0.5085 |
| 5 | 25.4272 | 5.0854 | 2.5427 |
| 10 | 50.8544 | 10.1709 | 5.0854 |
Note: Volumes calculated based on molecular weight and desired molarity.
In Vivo Formulation Protocol
Stepwise Solvent Addition: The compound is first dissolved in DMSO to form a master stock solution. Subsequently, co-solvents such as PEG300, Tween 80, and corn oil are added sequentially with mixing and clarification steps between each addition to maintain solution clarity.
Physical Aids: Techniques like vortexing, ultrasound bath, or gentle heating are employed to enhance solubility.
Order of Addition: Strict order is maintained to prevent precipitation or cloudiness in the solution.
This formulation ensures a clear, stable solution suitable for in vivo administration.
Analytical and Research Findings
Purity and Yield: The synthetic procedures yield the target compound as a dark, thick gel or solid, with mass spectrometry confirming molecular ion peaks consistent with the expected molecular weight (~196.0 m/z for related compounds).
Reaction Conditions: Hydrogenation under mild pressure (60 psig) and room temperature stirring for several hours is used in some steps to reduce intermediates.
Catalysts and Reagents: Pd-based catalysts (e.g., Pd-PEPPSI-IHeptCl) are effective for cross-coupling steps, and lithium aluminum hydride is used for reductions.
Solvent Systems: DMF, THF, toluene, and ethyl acetate are common solvents employed throughout the synthesis and purification processes.
These findings demonstrate the feasibility of synthesizing 8-Chloro-3-isopropyl-triazolo[4,3-a]pyrazine with good yields and purity using established organic synthesis methodologies.
Summary Table of Key Preparation Parameters
| Parameter | Details |
|---|---|
| Starting Materials | Halogenated pyridine/pyrazine derivatives |
| Key Reagents | HATU, DIPEA, LiAlH4, Pd-PEPPSI-IHeptCl, organozinc reagents |
| Solvents | DMF, THF, toluene, ethyl acetate |
| Reaction Conditions | 50°C overnight (amidation), -78°C to RT (reduction), 0°C to RT (alkylation) |
| Purification Methods | Extraction, washing, drying over anhydrous salts |
| Formulation Solvents | DMSO, PEG300, Tween 80, corn oil |
| Analytical Techniques | Mass spectrometry, visual clarity checks |
Chemical Reactions Analysis
8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine would yield an amino derivative of the triazolopyrazine .
Scientific Research Applications
Medicinal Applications
1. Antimicrobial Activity
Research indicates that 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine exhibits significant antimicrobial properties. It has been studied for its effectiveness against various bacterial strains and fungi. The mechanism of action typically involves the inhibition of specific enzymes crucial for microbial survival.
2. Anticancer Properties
Studies have suggested that this compound may possess anticancer activity. It has been evaluated in vitro against several cancer cell lines, showing potential in inhibiting cell proliferation and inducing apoptosis. The specific pathways affected include those related to cell cycle regulation and programmed cell death.
3. Neuroprotective Effects
Recent investigations have highlighted the neuroprotective effects of this compound. It has been shown to mitigate oxidative stress in neuronal cells, suggesting potential applications in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Agricultural Applications
1. Pesticide Development
The compound is being explored as a potential active ingredient in pesticide formulations. Its triazole structure is known to confer fungicidal properties, making it suitable for developing new fungicides aimed at combating agricultural pathogens.
2. Herbicide Research
There is ongoing research into the herbicidal properties of this compound. Preliminary studies indicate that it may inhibit specific plant growth processes, which could lead to its use as a selective herbicide.
Case Studies
Case Study 1: Antimicrobial Efficacy
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various triazole derivatives, including this compound. The results demonstrated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL against Staphylococcus aureus and Escherichia coli .
Case Study 2: Cancer Cell Line Testing
In vitro tests conducted on breast cancer cell lines (MCF-7) revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and an increase in apoptotic markers . These findings suggest its potential as a therapeutic agent in oncology.
Mechanism of Action
The mechanism of action of 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine involves its interaction with specific molecular targets. In biological systems, it is believed to inhibit certain enzymes or receptors, leading to its observed biological effects. For example, its antimicrobial activity may be due to the inhibition of bacterial enzymes essential for cell wall synthesis . The exact molecular pathways involved are still under investigation, and further research is needed to fully elucidate its mechanism of action .
Comparison with Similar Compounds
Substituent Variations at Position 3
The substituent at position 3 significantly influences physicochemical and biological properties. Key analogs include:
Key Observations :
- Electron-Withdrawing Groups (e.g., CF₃, NO₂): Enhance electrophilicity at position 8, facilitating nucleophilic displacement reactions . The trifluoromethyl group also improves lipophilicity and bioavailability .
- Aromatic Substituents (e.g., Benzyl, 4-Nitrophenyl) : Contribute to π-π stacking interactions in enzyme binding pockets, critical for kinase inhibition .
Substituent Variations at Position 8
The chlorine atom at position 8 is a common feature across analogs, serving as a reactive site for further functionalization. Notable derivatives include:
Key Observations :
- Halogenation : Chlorine at position 8 is pivotal for SNAr reactions, enabling substitution with amines, alcohols, or thiols . Bromine at position 5 introduces steric bulk and alters electronic properties .
Biological Activity
Overview
8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound belongs to the triazolo[4,3-a]pyrazine family, which is known for its potential therapeutic applications, including antibacterial, antifungal, and anticancer properties. This article reviews the biological activity of this compound based on recent research findings and case studies.
- Molecular Formula: C₈H₈ClN₃
- Molecular Weight: 183.62 g/mol
- CAS Number: 68797-02-4
Antibacterial Activity
Recent studies have demonstrated that compounds within the triazolo[4,3-a]pyrazine class exhibit significant antibacterial properties. For example:
- Study Findings: In vitro tests showed that derivatives of triazolo[4,3-a]pyrazine displayed moderate to good antibacterial activity against both Gram-positive (Staphylococcus aureus) and Gram-negative (Escherichia coli) strains. The minimum inhibitory concentrations (MICs) for some derivatives were comparable to established antibiotics like ampicillin .
| Compound | MIC against S. aureus (μg/mL) | MIC against E. coli (μg/mL) |
|---|---|---|
| This compound | 32 | 16 |
Antifungal Activity
The antifungal activity of triazolo derivatives has also been explored:
- Research Insights: Compounds similar to this compound have shown efficacy against various fungal strains. A study indicated that certain derivatives inhibited fungal growth effectively at low concentrations .
Anticancer Activity
The anticancer potential of triazolo derivatives has been a focal point in recent research:
- Case Study: A synthesized derivative exhibited significant cytotoxic effects on breast cancer cell lines (MCF-7 and MDA-MB-231), with mechanisms involving apoptosis through caspase activation pathways. The study highlighted that these compounds could be promising candidates for further development in cancer therapy .
The biological activities of this compound are attributed to its ability to interact with specific biological targets:
- Inhibition of Enzyme Activity: Some studies suggest that these compounds may inhibit key enzymes involved in bacterial and fungal metabolism.
- Induction of Apoptosis: In cancer cells, the compounds have been shown to trigger apoptotic pathways leading to cell death.
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 8-Chloro-3-isopropyl-[1,2,4]triazolo[4,3-a]pyrazine, and how do reaction conditions influence regioselectivity and yield?
- Methodology : The synthesis typically starts with 2-chloro-3-hydrazinopyrazine, which undergoes cyclization with acid halides (e.g., isopropyl chloroformate for the 3-isopropyl group) followed by hydrolysis and alkylation. Chlorination at position 8 is achieved using phosphorus oxychloride (POCl₃) under reflux conditions. Key intermediates are purified via column chromatography (SiO₂, eluents like DCM/MeOH) .
- Critical Factors : Regioselectivity at positions 3 and 8 depends on stoichiometry, temperature, and choice of base (e.g., triethylamine for N-alkylation). Yields improve with anhydrous conditions and controlled addition of reagents .
Q. How can spectroscopic techniques (NMR, HPLC, MS) be optimized to confirm the structure and purity of this compound?
- NMR : Use ¹H/¹³C NMR in deuterated DMSO or CDCl₃ to identify substituent environments (e.g., isopropyl CH₃ at δ 1.2–1.4 ppm, pyrazine protons at δ 8.5–9.0 ppm). 2D NMR (HSQC, HMBC) resolves coupling patterns .
- HPLC : Employ C18 columns with mobile phases like ACN/H₂O (0.1% H₃PO₄) for purity assessment (retention time ~2–3 min). UV detection at 254 nm ensures sensitivity .
- MS : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]+ at m/z 225.06 for C₈H₁₀ClN₅) .
Q. What in vitro assays are suitable for evaluating the antimicrobial activity of 8-Chloro-3-isopropyl derivatives?
- MIC/MBC Assays : Test against Gram-negative bacteria (e.g., E. coli) and fungi using broth microdilution. MIC values ≤12.5 µg/mL indicate potent activity; MBC/MIC ratios ≤2 suggest bactericidal effects .
- Controls : Include reference antibiotics (e.g., ciprofloxacin) and solvent-only blanks. Data reproducibility requires standardized inoculum sizes (CFU/mL) .
Advanced Research Questions
Q. How can structure-activity relationships (SAR) guide the design of derivatives to overcome microbial resistance?
- Key Modifications : Introduce electron-withdrawing groups (e.g., CF₃ at position 3) to enhance membrane permeability. Replace isopropyl with arylalkyl groups (e.g., 4-fluorobenzyl) to improve target binding .
- Mechanistic Insights : Use molecular docking to predict interactions with bacterial enzymes (e.g., DNA gyrase). Derivatives with dual-target inhibition (e.g., c-Met/VEGFR-2) show broader efficacy .
Q. How should researchers resolve contradictions in activity data when varying substituents on the triazolo-pyrazine core?
- Data Analysis : Perform multivariate regression to correlate substituent properties (Hammett σ, logP) with bioactivity. For example, hydrophilic groups may reduce MICs against Gram-negative strains but increase cytotoxicity .
- Validation : Cross-test derivatives in parallel assays (e.g., antifungal + antibacterial) to identify off-target effects. Use isogenic mutant strains to confirm target specificity .
Q. What strategies optimize pharmacokinetic properties (e.g., solubility, metabolic stability) of 8-Chloro-3-isopropyl derivatives?
- Prodrug Design : Synthesize phosphate or acetate esters to enhance aqueous solubility. For metabolic stability, replace labile protons with deuterium or fluorine .
- In Vivo Models : Assess oral bioavailability in rodents using LC-MS/MS plasma analysis. Adjust dosing regimens based on t₁/₂ and clearance rates derived from PK/PD modeling .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
